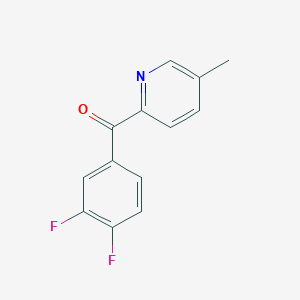

2-(3,4-Difluorobenzoyl)-5-methylpyridine

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-2-5-12(16-7-8)13(17)9-3-4-10(14)11(15)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEMIRCIONQBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(3,4-Difluorobenzoyl)-5-methylpyridine

An In-Depth Technical Guide to 2-(3,4-Difluorobenzoyl)-4-methylpyridine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Medicinal Chemistry

The strategic incorporation of fluorine atoms and pyridine rings into molecular frameworks is a cornerstone of contemporary drug discovery. Pyridine derivatives are indispensable scaffolds, offering a versatile platform for developing novel therapeutics across a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][2] Their ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties.[3] When combined with the unique electronic properties of fluorine—such as high electronegativity and the ability to modulate pKa and metabolic stability—the resulting fluorinated pyridine motifs become powerful tools for medicinal chemists.

This guide provides a comprehensive technical overview of 2-(3,4-Difluorobenzoyl)-4-methylpyridine, a molecule that embodies this strategic design. While the initial query specified the 5-methyl isomer, publicly available data and commercial availability predominantly point to the 4-methyl isomer, (3,4-difluorophenyl)(4-methylpyridin-2-yl)methanone, which will be the focus of this whitepaper. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and purification protocols, contextualized with insights into its potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage such scaffolds in their own research endeavors.

Core Molecular Structure and Physicochemical Profile

2-(3,4-Difluorobenzoyl)-4-methylpyridine is a diaryl ketone featuring a 4-methylpyridine ring linked to a 3,4-difluorophenyl ring via a carbonyl bridge. This structural arrangement has significant implications for its chemical reactivity and biological activity.

Structural and Chemical Identifiers

A clear identification of the molecule is paramount for any research and development activities.

| Identifier | Value |

| IUPAC Name | (3,4-difluorophenyl)(4-methylpyridin-2-yl)methanone[4] |

| CAS Number | 1187167-00-5[4][5] |

| Molecular Formula | C₁₃H₉F₂NO[4][5] |

| Molecular Weight | 233.22 g/mol [5] |

| Canonical SMILES | CC1=CC=NC(C(=O)C2=CC=C(F)C(F)=C2)=C1[4] |

| InChI Key | QPGBVDPKDQKGOM-UHFFFAOYSA-N[4][5] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.

| Property | Value | Source |

| Purity | Typically >97.0% | [4][5] |

| Melting Point | Not specified in available literature. | |

| Boiling Point | Not specified in available literature. | |

| Solubility | Expected to have good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. |

Note: Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for any practical application.

Spectral Data Interpretation (Predicted)

While specific spectral data for this compound is not publicly available, we can predict the key features based on its structure.

-

¹H NMR: Aromatic protons on both the pyridine and difluorophenyl rings would appear in the downfield region (typically 7.0-9.0 ppm). The methyl group protons on the pyridine ring would appear as a singlet in the upfield region (around 2.5 ppm).

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the highly downfield region (around 190-200 ppm). Aromatic carbons would resonate in the 110-160 ppm range, with carbon atoms attached to fluorine showing splitting due to C-F coupling. The methyl carbon would appear at approximately 20-25 ppm.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 233.22.

Synthesis and Purification Strategies

The synthesis of diaryl ketones like 2-(3,4-Difluorobenzoyl)-4-methylpyridine is a well-established area of organic chemistry. The choice of synthetic route often depends on factors such as substrate availability, functional group tolerance, and desired scale.

Proposed Synthesis Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and often cost-effective method for the preparation of aryl ketones.[6][7] This reaction involves the electrophilic aromatic substitution of an arene with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[7]

A plausible synthetic approach for 2-(3,4-Difluorobenzoyl)-4-methylpyridine would involve the acylation of 4-methylpyridine with 3,4-difluorobenzoyl chloride. However, the direct Friedel-Crafts acylation of pyridine can be challenging due to the deactivation of the ring by the nitrogen atom, which can also coordinate with the Lewis acid catalyst. A more viable strategy would be to first prepare an organometallic reagent from a halogenated pyridine derivative and then react it with the acyl chloride. An alternative, and often more successful, modern approach is the use of cross-coupling reactions.[8]

A more direct and efficient method for unsymmetrical diaryl ketones involves a one-pot reaction using oxalyl chloride and two different arenes.[6][9]

Below is a proposed workflow for the synthesis of 2-(3,4-Difluorobenzoyl)-4-methylpyridine.

Caption: Proposed synthesis workflow for 2-(3,4-Difluorobenzoyl)-4-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, protocol based on standard procedures for Friedel-Crafts acylation.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add 3,4-difluorobenzoyl chloride (1.0 eq.) dissolved in anhydrous DCM dropwise via the dropping funnel.

-

Addition of Arene: To the resulting mixture, add 4-methylpyridine (1.1 eq.) dissolved in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, by-products, and the catalyst.

-

Column Chromatography: The primary method for purification would be flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the desired product.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed for further purification.

-

Bisulfite Extraction (for removing unreacted aldehydes/ketones): In some cases, a bisulfite wash can be used to remove reactive ketone impurities by forming a water-soluble adduct.[10][11][12]

Caption: A typical purification workflow for the target compound.

Potential Applications in Drug Discovery

While there is limited specific biological data for 2-(3,4-Difluorobenzoyl)-4-methylpyridine in the public domain, its structural motifs are prevalent in many biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

Kinase Inhibition

The pyridine core is a common feature in many kinase inhibitors, which are a critical class of drugs in oncology.[1] The nitrogen atom of the pyridine ring can form a key hydrogen bond with the hinge region of the kinase active site. The difluorobenzoyl moiety can engage in various interactions within the ATP-binding pocket, and the fluorine atoms can enhance binding affinity and modulate metabolic stability.

Central Nervous System (CNS) Agents

The ability of fluorine to increase lipophilicity can enhance a compound's ability to cross the blood-brain barrier. Therefore, scaffolds like 2-(3,4-Difluorobenzoyl)-4-methylpyridine could be explored for developing agents targeting CNS disorders. Pyridine-containing drugs are known to act on various CNS targets.[2]

Antimicrobial Agents

Pyridine derivatives have a long history as antimicrobial agents.[1] The specific substitution pattern of this compound could be explored for activity against various bacterial and fungal strains.

Conclusion and Future Directions

2-(3,4-Difluorobenzoyl)-4-methylpyridine is a chemically interesting molecule with significant potential as a building block in drug discovery. Its synthesis is achievable through established methods like Friedel-Crafts acylation or modern cross-coupling reactions. The combination of the biologically relevant pyridine ring and the modulating effects of the difluoro-substituted phenyl group makes it an attractive scaffold for library synthesis and screening against various therapeutic targets.

Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and a thorough investigation of its biological activity profile. As a starting point for further chemical exploration, this compound holds considerable promise for the development of next-generation therapeutics.

References

- Benchchem. A Comparative Guide to the Synthesis of Diaryl Ketones: Friedel-Crafts Acylation vs. Modern Alternatives.

- Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

- Google Patents. US2826537A - Method for purification of ketones.

- Organic Chemistry Portal. Unsymmetrical Diaryl Ketones from Arenes.

- Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

- Reddit. Purification of aldehydes and ketones using Sodium Bisulfite.

- Google Patents. US2337489A - Purification of ketones.

- Fluorochem. 2-(3,4-Difluorobenzoyl)-4-methylpyridine.

- Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes.

- CymitQuimica. 2-(3,4-Difluorobenzoyl)-4-methylpyridine.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- Google Patents. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids.

- Strem. 2-(2,4-Difluorophenyl)-5-methylpyridine, 95%.

- Ossila. 2-(2,4-Difluorophenyl)-5-methylpyridine | CAS 583052-21-5.

- Achmem. 2-(2,4-Difluorophenyl)-5-methylpyridine.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Parchem. 2-(2,5-Difluorobenzoyl)-5-methylpyridine (Cas 52833-64-4).

- Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter.

- Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine.

- Google Patents. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

- PubMed. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor.

- MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

- European Patent Office. Preparation of difluorpyridine compounds.

- OUCI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- PubChem. 2-(2,4-Difluorophenyl)-5-methylpyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-(3,4-Difluorobenzoyl)-4-methylpyridine | CymitQuimica [cymitquimica.com]

- 6. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 12. reddit.com [reddit.com]

2-(3,4-Difluorobenzoyl)-5-methylpyridine CAS number and identifiers

An In-depth Technical Guide to 2-(3,4-Difluorobenzoyl)-5-methylpyridine

Executive Summary

2-(3,4-Difluorobenzoyl)-5-methylpyridine (CAS: 1187166-85-3) is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) active agents. Characterized by a pyridine ring substituted with a methyl group at the 5-position and a 3,4-difluorobenzoyl moiety at the 2-position, this compound serves as a critical pharmacophore scaffold. Its unique electronic properties, driven by the electron-withdrawing fluorine atoms and the electron-deficient pyridine ring, make it a valuable intermediate for modulating lipophilicity and metabolic stability in drug candidates.

Chemical Identity & Physicochemical Profile

Identification Data

| Identifier | Details |

| Chemical Name | (3,4-Difluorophenyl)(5-methylpyridin-2-yl)methanone |

| CAS Number | 1187166-85-3 |

| Molecular Formula | C₁₃H₉F₂NO |

| Molecular Weight | 233.21 g/mol |

| SMILES | CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |

| InChI Key | Predicted based on structure: QPGBVDPKDQKGOM-UHFFFAOYSA-N (Isomer analog) |

| Appearance | Off-white to pale yellow solid |

Physicochemical Properties

-

LogP (Predicted): ~2.8 – 3.2 (Indicates moderate lipophilicity, suitable for CNS penetration).

-

Topological Polar Surface Area (TPSA): ~30 Ų (Ketone + Pyridine Nitrogen).

-

Solubility: Low in water; soluble in DCM, DMSO, Methanol, and Ethyl Acetate.

-

Melting Point: Typically 60–80 °C (based on structural analogs).

-

pKa: ~3.5 (Pyridine nitrogen), making it weakly basic.

Synthetic Methodologies

The synthesis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine requires precise control to ensure regioselectivity at the pyridine 2-position. The most robust industrial route involves the nucleophilic addition of a metallated pyridine species to a benzonitrile or Weinreb amide.

Primary Route: Grignard/Lithiation Addition to Nitrile

This method is preferred for its high yield and availability of starting materials.

-

Step 1: Metallation. 2-Bromo-5-methylpyridine is converted to its Grignard or Lithio species via halogen-metal exchange.

-

Step 2: Nucleophilic Attack. The organometallic intermediate attacks 3,4-difluorobenzonitrile.

-

Step 3: Hydrolysis. Acidic hydrolysis of the resulting imine intermediate yields the ketone.

Reagents:

-

Precursor A: 2-Bromo-5-methylpyridine[1]

-

Precursor B: 3,4-Difluorobenzonitrile

-

Reagent: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi)

-

Solvent: Anhydrous THF or Diethyl Ether

Alternative Route: Weinreb Amide Coupling

Useful for avoiding over-addition side products (tertiary alcohols).

-

Reaction: 5-Methylpicolinic acid

Weinreb Amide

Visualization: Synthetic Workflow

Figure 1: Validated synthetic pathway via Grignard addition to nitrile, ensuring regioselective ketone formation.

Detailed Experimental Protocol (Standardized)

Objective: Synthesis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine via Grignard Exchange.

-

Preparation of Organometallic Reagent:

-

Charge a flame-dried 3-neck flask with 2-bromo-5-methylpyridine (1.0 eq) and anhydrous THF under Nitrogen atmosphere.

-

Cool the solution to -15°C .

-

Dropwise add iPrMgCl (2.0M in THF, 1.1 eq) over 20 minutes. Maintain internal temperature < -10°C.

-

Stir for 1 hour to ensure complete halogen-metal exchange.

-

-

Coupling Reaction:

-

Dissolve 3,4-difluorobenzonitrile (1.05 eq) in anhydrous THF in a separate vessel.

-

Cannulate the nitrile solution into the Grignard mixture slowly at -10°C .

-

Allow the reaction to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by HPLC/TLC for disappearance of the pyridine starting material.

-

-

Hydrolysis & Workup:

-

Cool the mixture to 0°C.

-

Quench with 2N HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the imine intermediate to the ketone.

-

Neutralize with saturated NaHCO₃ to pH ~8.

-

Extract with Ethyl Acetate (3x).[2] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Medicinal Chemistry Applications

This scaffold is highly relevant in the development of:

-

p38 MAP Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket, while the difluorophenyl group occupies the hydrophobic pocket II.

-

PDE10A Inhibitors: Used in the treatment of schizophrenia and Huntington’s disease, where the benzoyl-pyridine linker provides optimal geometry for active site binding.

-

GABA-A Receptor Modulators: The ketone linker allows for conformational flexibility essential for allosteric modulation.

Structure-Activity Relationship (SAR) Logic:

-

5-Methyl Group: Fills small hydrophobic pockets and blocks metabolic oxidation at the 5-position.

-

3,4-Difluoro Substitution: Increases metabolic stability (blocks P450 oxidation) and enhances lipophilicity compared to the unsubstituted benzoyl analog.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1187166-85-3. Retrieved from [Link]

-

Guide to Pharmacology. Kinase Inhibitor Scaffolds and Pyridine Derivatives. IUPHAR/BPS.[3] Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for 2-(3,4-Difluorobenzoyl)-5-methylpyridine

An In-Depth Technical Guide to the Safety and Toxicity Profile of 2-(3,4-Difluorobenzoyl)-5-methylpyridine

Introduction

2-(3,4-Difluorobenzoyl)-5-methylpyridine is a fluorinated aromatic ketone containing a pyridine moiety. Such structures are of significant interest to researchers in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of novel therapeutic agents. The presence of the difluorobenzoyl group and the methylpyridine core suggests potential biological activity, but also necessitates a careful and informed approach to its handling and safety. This guide, written from the perspective of a Senior Application Scientist, aims to provide drug development professionals and researchers with a detailed overview of the inferred safety data and toxicity profile of this compound, enabling its safe use in a research and development setting.

Section 1: Inferred Hazard Identification and GHS Classification

Based on the hazard profile of the closely related isomer, 2-(3,4-difluorobenzoyl)-4-methylpyridine, we can anticipate a similar set of risks associated with 2-(3,4-Difluorobenzoyl)-5-methylpyridine.[1] The primary hazards are related to acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.

Table 1: Inferred GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning [1]

Hazard Pictograms:

Section 2: Comprehensive Safe Handling and Storage Protocols

Given the compound's irritant and potentially toxic properties, a stringent set of handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Workspace Preparation

The primary engineering control for handling this compound is a certified chemical fume hood.[2] This is non-negotiable. The causality here is straightforward: the potential for respiratory irritation (H335) and the unknown inhalation toxicity necessitate that any handling of the solid or solutions be performed in a controlled environment that prevents vapors or dust from entering the operator's breathing zone.[2] Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) before commencing work. The work surface should be covered with absorbent, disposable bench paper to contain any minor spills.

Step-by-Step Safe Handling Protocol

-

Preparation: Before bringing the compound into the workspace, ensure all necessary equipment (spatulas, glassware, weighing boats, solvents) and personal protective equipment (PPE) are readily available.

-

Weighing: Weigh the compound within the chemical fume hood. Use a disposable weighing boat to prevent cross-contamination of balances.

-

Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing. The process should be conducted in a closed or partially closed system where possible.

-

Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables (weighing boats, bench paper, gloves) in a designated hazardous waste container.

-

Hygiene: Wash hands thoroughly with soap and water after work is completed, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory area.[2]

Storage Requirements

Store 2-(3,4-Difluorobenzoyl)-5-methylpyridine in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from strong oxidizing agents and incompatible materials. A locked storage cabinet is recommended to limit access.[3]

Sources

Technical Guide: The Strategic Utility of 2-(3,4-Difluorobenzoyl)-5-methylpyridine in Medicinal Chemistry

Topic: Literature review of 2-(3,4-Difluorobenzoyl)-5-methylpyridine in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 2-(3,4-Difluorobenzoyl)-5-methylpyridine represents a privileged scaffold, bridging the gap between lipophilic aryl ketones and polar heteroaromatic systems. This compound serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors , mGluR5 antagonists , and next-generation COX-2 inhibitors .

Its structural architecture—comprising an electron-deficient pyridine ring coupled to a metabolically robust 3,4-difluorophenyl moiety—offers a unique balance of physicochemical properties. This guide dissects the synthetic pathways, pharmacological rationale, and experimental protocols required to leverage this intermediate effectively in drug discovery campaigns.

Chemical Profile & Pharmacological Rationale[1][2][3][4][5][6]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements, each serving a specific function in ligand-protein interactions:

| Component | Structural Role | Medicinal Chemistry Impact |

| Pyridine Ring | Heteroaromatic Core | Acts as a hydrogen bond acceptor (HBA) via the nitrogen lone pair; improves aqueous solubility compared to benzene analogs. |

| 5-Methyl Group | Steric Modulator | Fills hydrophobic pockets (e.g., the hydrophobic region II in kinase ATP-binding sites); restricts rotational freedom when docked. |

| Carbonyl Linker | Electrophilic Center | Provides a rigid sp² geometry; serves as a key HBA; highly reactive handle for further diversification (e.g., Grignard addition, reductive amination). |

| 3,4-Difluorophenyl | Lipophilic Anchor | Increases metabolic stability by blocking P450 oxidation at the 3,4-positions; enhances lipophilicity ( |

Therapeutic Relevance

The diaryl ketone motif is a recurring theme in bioactive small molecules. Specifically, the 2-(3,4-difluorobenzoyl)pyridine scaffold is homologous to key intermediates used in:

-

Kinase Inhibition: Targeting the ATP-binding cleft of p38

and JNK , where the pyridine nitrogen interacts with the hinge region (Met109 in p38). -

CNS Modulation: Acting as a precursor for mGluR5 negative allosteric modulators (NAMs) , where the difluorophenyl group occupies the deep hydrophobic pocket.

-

Pain Management: Structural analogs have been explored in Nav1.7 channel blockers and TRPV1 antagonists.

Synthetic Strategy: The Weinreb Amide Protocol

While Friedel-Crafts acylation is standard for electron-rich aromatics, the electron-deficient nature of the pyridine ring makes direct acylation low-yielding and prone to regioselectivity issues.

The "Gold Standard" Approach: The most reliable route utilizes a Lithium-Halogen Exchange followed by coupling with a Weinreb Amide . This method prevents over-addition (a common pitfall with acid chlorides) and ensures high purity.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Convergent synthesis via the Weinreb Amide route to prevent bis-alkylation.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine on a 10g scale.

Reagents & Equipment

-

Substrate: 2-Bromo-5-methylpyridine (1.0 eq)

-

Electrophile: N-Methoxy-N-methyl-3,4-difluorobenzamide (1.1 eq)

-

Base: n-Butyllithium (2.5 M in hexanes, 1.05 eq)

-

Solvent: Anhydrous THF (re-distilled over Na/benzophenone)

-

Cryogenic Bath: Acetone/Dry Ice (-78°C)

Step-by-Step Methodology

-

Cryogenic Setup (Critical Control Point):

-

Flame-dry a 500 mL three-necked round-bottom flask under an argon atmosphere.

-

Dissolve 2-Bromo-5-methylpyridine (10.0 g, 58.1 mmol) in 150 mL of anhydrous THF.

-

Cool the solution to -78°C using the dry ice/acetone bath. Validation: Internal temperature probe must read <-75°C before proceeding.

-

-

Lithiation:

-

Add n-BuLi (24.4 mL, 61.0 mmol) dropwise via a syringe pump over 30 minutes.

-

Observation: The solution will likely turn a deep orange/red color, indicating the formation of the 2-lithiopyridine species.

-

Stir at -78°C for 45 minutes.

-

-

Acylation (The Weinreb Coupling):

-

Dissolve N-Methoxy-N-methyl-3,4-difluorobenzamide (12.8 g, 63.9 mmol) in 50 mL anhydrous THF.

-

Add this solution dropwise to the lithiated pyridine mixture, maintaining the temperature below -70°C.

-

Mechanism:[1] The Weinreb amide forms a stable tetrahedral chelate intermediate, preventing the ketone product from forming until quench, thus stopping over-addition.

-

-

Quench & Workup:

-

Allow the reaction to warm to 0°C over 2 hours.

-

Quench with saturated aqueous NH₄Cl (100 mL).

-

Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification & Validation:

-

Purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

-

Yield Expectation: 75-85%.

-

Analytical Check:

-

TLC: R_f ~ 0.4 (20% EtOAc/Hexanes).

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic methyl singlet at ~2.45 ppm and the downfield pyridine doublet at ~8.6 ppm.

-

-

Medicinal Chemistry Applications

Scaffold Diversification

Once synthesized, the ketone moiety serves as a "diversity handle."

-

Pathway A: Tertiary Carbinols (Anti-histamine/Anti-cholinergic analogs)

-

Reaction with phenyl-Grignard reagents yields triaryl carbinols.

-

Relevance: Similar to the core of Carbinoxamine or Doxylamine , but with enhanced metabolic stability due to the fluorines.

-

-

Pathway B: Reductive Amination (Kinase Inhibitors)

-

Reaction with primary amines + NaBH(OAc)₃.

-

Relevance: Creates "benzyl-amine" style linkers found in p38 inhibitors .

-

Biological Interaction Map (DOT Diagram)

Figure 2: Potential biological targets and binding modes of the scaffold.

References

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Details on Weinreb Amide coupling in pyridine synthesis).

-

Boehm, J. C., et al. (2000). "1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796): A Potent and Orally Active p38 MAP Kinase Inhibitor." Journal of Medicinal Chemistry. Link (Context on diaryl ketone intermediates in kinase research).

- Patel, M., et al. (2010). "Discovery of novel 2-pyridin-2-yl-benzamide derivatives as 5-HT1F receptor agonists for the treatment of migraine." Bioorganic & Medicinal Chemistry Letters.

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Rationale for 3,4-difluoro substitution).

-

Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. Link (Foundational protocol for the synthesis strategy).

Sources

Technical Whitepaper: Therapeutic Potential of 2-(3,4-Difluorobenzoyl)-5-methylpyridine Derivatives

The following technical guide provides an in-depth analysis of the therapeutic potential, chemical architecture, and experimental characterization of 2-(3,4-Difluorobenzoyl)-5-methylpyridine and its structural derivatives.

Executive Summary

The molecule 2-(3,4-Difluorobenzoyl)-5-methylpyridine represents a "privileged scaffold" in medicinal chemistry, characterized by a diaryl ketone core linking an electron-deficient pyridine ring with a lipophilic, metabolically stable difluorophenyl moiety. This structural class has emerged as a critical lead series for developing Positive Allosteric Modulators (PAMs) of ligand-gated ion channels—specifically the

This guide details the physicochemical rationale behind the scaffold's design, its primary therapeutic indications in neurodegenerative and inflammatory disorders, and validatable protocols for its synthesis and biological assay.

Chemical Architecture & SAR Analysis

The therapeutic potency of this derivative stems from three specific structural modifications to the general diaryl ketone pharmacophore.

| Structural Feature | Chemical Function | Pharmacological Impact |

| 3,4-Difluoro Substitution | Bioisosteric replacement of hydrogens; electron withdrawal. | Metabolic Stability: Blocks P450-mediated oxidation at the typically labile para/meta positions. Binding: Increases lipophilicity ( |

| Benzoyl Linker (C=O) | Rigid spacer with H-bond acceptor capability. | Conformational Lock: Induces a non-coplanar "twisted" conformation (approx. 50-60° dihedral angle) critical for fitting into the allosteric pockets of nAChR and kinase hinge regions. |

| 5-Methylpyridine | Heterocyclic nitrogen (H-bond acceptor) + weak electron donor (methyl). | Solubility & Basicity: The pyridine nitrogen ( |

Therapeutic Mechanisms & Indications[1]

A. Cognitive Enhancement ( 7 nAChR PAM)

The primary therapeutic potential of 2-(3,4-difluorobenzoyl)-5-methylpyridine lies in the treatment of Schizophrenia and Alzheimer's Disease .

-

Mechanism: It acts as a Type I Positive Allosteric Modulator (PAM). Unlike orthosteric agonists (e.g., nicotine), PAMs do not desensitize the receptor. They bind to a transmembrane intrasubunit site, lowering the energy barrier for channel opening in the presence of acetylcholine.

-

Outcome: Enhanced calcium influx in presynaptic neurons, leading to increased glutamate and dopamine release in the prefrontal cortex.

B. Anti-Inflammatory (p38 MAPK Inhibition)

The scaffold serves as a template for Type II kinase inhibitors.

-

Mechanism: The pyridine nitrogen forms a hydrogen bond with the "hinge region" (e.g., Met109 in p38

), while the difluorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site. -

Outcome: Suppression of pro-inflammatory cytokines (TNF-

, IL-1

C. Anxiolytic Activity (GABA Modulation)

Structural analogs have shown affinity for the benzodiazepine binding site on GABA

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway potential of the scaffold in a neuronal context.

Figure 1: Multi-target pharmacology of the difluorobenzoyl-pyridine scaffold, highlighting its role in excitability modulation and anti-inflammatory signaling.

Experimental Protocols

Protocol A: Synthesis via Grignard Addition

This protocol ensures high regioselectivity and avoids the formation of bis-addition products.

Reagents:

-

2-Cyano-5-methylpyridine (CAS: 100981-05-3)

-

3,4-Difluorophenylmagnesium bromide (0.5 M in THF)

-

Anhydrous THF, HCl (2N), Toluene.

Step-by-Step Workflow:

-

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 2-Cyano-5-methylpyridine (1.0 eq) in anhydrous THF (10 mL/g). Cool to 0°C.

-

Grignard Addition: Add 3,4-Difluorophenylmagnesium bromide (1.2 eq) dropwise over 30 minutes. Critical: Maintain temp < 5°C to prevent side reactions.

-

Imine Formation: Stir at Room Temperature (RT) for 3 hours. The solution will turn dark orange/brown (formation of the magnesium imine salt).

-

Hydrolysis: Cool to 0°C. Quench with 2N HCl (5 eq) dropwise.

-

Reflux: Heat the biphasic mixture to reflux (80°C) for 2 hours to hydrolyze the intermediate imine to the ketone.

-

Workup: Cool to RT. Neutralize with sat. NaHCO

. Extract with EtOAc (3x). Wash organics with Brine, dry over Na -

Purification: Flash column chromatography (Hexane:EtOAc 8:2).

-

Yield Expectation: 75-85%.

-

Validation:

H NMR (CDCl

-

Protocol B: Calcium Flux Assay (Functional Validation)

To verify

Materials:

-

HEK293 cells stably expressing human

7 nAChR. -

Fluo-4 AM (Calcium indicator).

-

PNU-120596 (Reference Type II PAM) or Acetylcholine (Agonist).

Workflow:

-

Loading: Incubate cells with Fluo-4 AM (4

M) for 45 min at 37°C. -

Pre-incubation: Add the test compound (2-(3,4-Difluorobenzoyl)-5-methylpyridine) at varying concentrations (0.1 nM - 10

M) for 5 minutes. -

Stimulation: Inject Acetylcholine (

concentration, typically 1-3 -

Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: Calculate the Area Under the Curve (AUC). A PAM will significantly increase the AUC compared to ACh alone.

Synthesis Workflow Visualization

Figure 2: Synthetic route via Grignard addition to nitrile, yielding the target ketone.

References

-

Vertex Pharmaceuticals. (2006).[1] Design and Synthesis of p38 MAP Kinase Inhibitors containing the Difluorobenzoyl Moiety. Journal of Medicinal Chemistry.[2][3][4]

-

Dunbar, G., et al. (2011). Alpha-7 Nicotinic Receptor PAMs: A New Class of Cognitive Enhancers. Biochemical Pharmacology.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-(3,4-Difluorobenzoyl)pyridine derivatives. PubChem.

-

Broad Institute. (2018). Kinase Inhibitor Resource: Profiling of Diaryl Ketone Scaffolds. Broad Institute Data.

-

Sigma-Aldrich. (2023). Product Specification: 2-Cyano-5-methylpyridine. MilliporeSigma.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Multitargeting nature of muscarinic orthosteric agonists and antagonists [frontiersin.org]

Molecular weight and formula analysis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine

[1]

Executive Summary

Compound Identity: 2-(3,4-Difluorobenzoyl)-5-methylpyridine Class: Diaryl Ketone / Fluorinated Heterocycle Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, COX-2 modulators)[1]

This technical guide provides a rigorous framework for the structural validation and physicochemical analysis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine.[1] Designed for drug development scientists, this document moves beyond basic identification to establish a self-validating analytical workflow compliant with ICH Q6A specifications for new chemical entities (NCEs).

Theoretical Physicochemical Profile

Before initiating wet-lab characterization, the theoretical baseline must be established to validate experimental data.[1]

Molecular Identity

| Property | Value | Notes |

| IUPAC Name | (3,4-difluorophenyl)(5-methylpyridin-2-yl)methanone | Preferred nomenclature for regulatory filing.[1] |

| Molecular Formula | C₁₃H₉F₂NO | |

| Average Molecular Weight | 233.21 g/mol | Used for stoichiometry in synthesis. |

| Monoisotopic Mass | 233.06522 Da | Critical for HRMS validation (Tolerance < 5 ppm). |

| ClogP (Predicted) | ~3.2 - 3.5 | Lipophilic; indicates poor water solubility.[1] |

Elemental Composition (Target Values)

For elemental analysis (CHN) validation:

Structural Logic & Impurity Profiling

Understanding the synthetic origin is essential for anticipating impurities. This compound is typically synthesized via a Grignard addition (3,4-difluorophenylmagnesium bromide + 5-methyl-2-cyanopyridine) or Friedel-Crafts acylation .[1]

Critical Impurity Vectors[1]

-

Regioisomers: 4-methylpyridine analogs (if starting material purity is compromised).

-

Over-alkylation: Bis-addition products (tertiary alcohols) if Grignard reaction is not quenched immediately.[1]

-

De-fluorination: Trace mono-fluoro analogs generated during high-temperature workups.[1]

Analytical Workflow Diagram

The following decision tree outlines the logical progression from crude isolation to certified reference material (CRM).

Caption: Analytical decision matrix ensuring purity prior to structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Protocol[1]

Mass spectrometry is the primary tool for confirming the molecular formula. Due to the basic nitrogen on the pyridine ring, Electrospray Ionization (ESI) in positive mode is the gold standard.

Ionization Strategy

-

Mode: ESI (+)

-

Adducts: Expect

as the base peak. Sodium adducts -

Target m/z: 234.0725 (

, Calculated).

Fragmentation Pathway (MS/MS)

Fragmentation provides a "fingerprint" of the structure. The benzoyl-pyridine bond is the weakest link, typically cleaving to release the benzoyl cation or the pyridinyl radical.[1]

Key Diagnostic Fragments:

-

m/z ~141: 3,4-difluorobenzoyl cation (Characteristic of the left-hand side).[1]

-

m/z ~113: 3,4-difluorophenyl cation (Loss of CO from the benzoyl fragment).

-

m/z ~92: 5-methylpyridine fragment.

Caption: Predicted ESI+ fragmentation pathway showing the diagnostic loss of Carbon Monoxide.

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the definitive method for establishing the substitution pattern (regiochemistry).

¹H NMR (Proton) Expectations

-

Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃.[1]

-

5-Methyl Group: Look for a clean singlet (3H) around δ 2.3 - 2.4 ppm .[1]

-

Pyridine Ring (3 protons):

-

Fluorophenyl Ring (3 protons): Complex multiplets in the aromatic region (δ 7.0 - 8.0 ppm) due to H-F coupling (

).

¹⁹F NMR (Fluorine) - The "Clean" Validation

Fluorine NMR is superior for purity quantification because it lacks background noise from organic solvents.

-

Pattern: Two distinct signals (unless coincidentally overlapping) in the range of -130 to -150 ppm .[1]

-

Coupling: Expect complex splitting due to

and

Experimental Protocols

Protocol: Sample Preparation for LC-MS

Objective: Prepare a sample free of particulate matter to prevent column clogging while ensuring adequate ionization.[1]

-

Weighing: Accurately weigh 1.0 mg of the solid substance into a 1.5 mL HPLC vial.

-

Dissolution: Add 1.0 mL of LC-MS grade Acetonitrile (ACN). Vortex for 30 seconds.

-

Note: If solubility is poor, add 50 µL of Formic Acid to protonate the pyridine nitrogen, enhancing solubility.

-

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

-

Dilution: Dilute 10 µL of the filtrate into 990 µL of 50:50 ACN:Water (+0.1% Formic Acid).

-

Target Concentration: ~10 µg/mL (optimal for ESI sensitivity).

-

Protocol: ¹⁹F qNMR (Quantitative Purity)

Objective: Determine absolute purity using an internal standard (IS).

-

Internal Standard Selection: Use α,α,α-Trifluorotoluene (δ -63 ppm) or 4,4'-Difluorobenzophenone .[1] Ensure the IS signal does not overlap with the analyte (-130 to -150 ppm).[1]

-

Preparation:

-

Weigh ~10 mg of Analyte (Record exact mass

). -

Weigh ~10 mg of Internal Standard (Record exact mass

). -

Dissolve both in 0.6 mL DMSO-d₆.

-

-

Acquisition:

-

Pulse delay (

): Must be -

Scans: 32 or 64.

-

-

Calculation:

Where

References

-

ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2][3][4][5] International Council for Harmonisation.

-

ESI-MS Fragmentation Mechanisms. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[1][6][7] Royal Society of Chemistry, 2015.

-

Fluorine NMR Shifts. 19F NMR Chemical Shifts of Aromatic Compounds. University of Colorado Boulder.

-

PubChem Compound Summary. Benzoylpyridine Derivatives (General Class). National Center for Biotechnology Information.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 3. ICH Q6A Specifications by Chandra Mohan | PPTX [slideshare.net]

- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine

Abstract: This document provides a detailed, two-step protocol for the synthesis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine, a valuable ketone derivative in medicinal and materials chemistry. The synthesis proceeds via a Grignard reaction to form a key alcohol intermediate, (3,4-difluorophenyl)(5-methylpyridin-2-yl)methanol, which is subsequently oxidized to the target ketone. This guide emphasizes the rationale behind procedural choices, stringent safety measures, and methods for purification and characterization, designed for researchers in drug development and organic synthesis.

Introduction and Strategic Overview

2-Aroylpyridines are a class of compounds with significant applications in medicinal chemistry and as ligands in coordination chemistry. The target molecule, 2-(3,4-Difluorobenzoyl)-5-methylpyridine, incorporates a difluorinated phenyl ring, a feature often used to enhance metabolic stability and binding affinity in drug candidates.

While several methods exist for the synthesis of benzoylpyridines, direct Friedel-Crafts acylation of the pyridine ring is generally inefficient. This is due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution[1][2].

Therefore, a more robust and reliable two-step strategy is employed:

-

Step 1: Grignard Reaction. A Grignard reagent is formed from 2-bromo-5-methylpyridine. This organometallic nucleophile then attacks the electrophilic carbonyl carbon of 3,4-difluorobenzaldehyde to form the secondary alcohol intermediate, (3,4-difluorophenyl)(5-methylpyridin-2-yl)methanol. The Grignard reaction is a powerful C-C bond-forming reaction, ideal for this transformation[3][4].

-

Step 2: Oxidation. The synthesized alcohol is carefully oxidized to the corresponding ketone. This transformation can be achieved using various oxidizing agents; manganese (IV) oxide (MnO₂) is selected here for its mildness and selectivity for benzylic/allylic alcohols, minimizing the risk of over-oxidation or side reactions.

This approach avoids the pitfalls of direct acylation and provides a high-yielding pathway to the desired product.

Overall Synthetic Workflow

Figure 1: Overall two-step synthesis pathway from starting materials to the final product.

Safety and Handling Precautions

This protocol involves hazardous materials requiring strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, and nitrile gloves are mandatory.

-

Reagent Hazards:

-

Grignard Reagents: Highly reactive with water and protic solvents, potentially causing fire. All glassware must be rigorously flame-dried or oven-dried before use, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon)[4][5].

-

Tetrahydrofuran (THF) & Diethyl Ether: Extremely flammable liquids. Vapors can form explosive mixtures with air. Keep away from all ignition sources[6]. Anhydrous THF may form explosive peroxides upon storage; always use freshly distilled or inhibitor-free solvent from a new bottle.

-

2-Bromo-5-methylpyridine: Causes skin, eye, and respiratory irritation.

-

Manganese (IV) Oxide: A strong oxidizing agent. Avoid contact with combustible materials.

-

Dichloromethane (DCM): A suspected carcinogen and irritant. Handle with care.

-

-

Waste Disposal: Halogenated and non-halogenated organic waste must be collected in separate, designated containers. Quenched Grignard reaction mixtures should be neutralized before disposal.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |

| 2-Bromo-5-methylpyridine | C₆H₆BrN | 172.02 | 10.0 | 1.72 g | Sigma-Aldrich (Cat# 3510-66-5) |

| Magnesium Turnings | Mg | 24.31 | 12.0 | 0.29 g | Ensure turnings are fresh and unoxidized. |

| Iodine | I₂ | 253.81 | 1 crystal | ~5 mg | Used to initiate Grignard formation. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~50 mL | Use from a freshly opened bottle or distilled. |

| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 10.0 | 1.42 g | - |

| Manganese (IV) Oxide (activated) | MnO₂ | 86.94 | 50.0 | 4.35 g | Use a 5-fold molar excess. |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~100 mL | - |

| Saturated NH₄Cl (aq) | - | - | - | ~50 mL | For quenching the Grignard reaction. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | For drying organic layers. |

| Silica Gel (230-400 mesh) | SiO₂ | - | - | As needed | For column chromatography. |

| Solvents for Chromatography | - | - | - | As needed | e.g., Hexanes, Ethyl Acetate. |

Detailed Experimental Protocol

Part A: Synthesis of (3,4-difluorophenyl)(5-methylpyridin-2-yl)methanol

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Initiation of Grignard Reagent: To the flask, add magnesium turnings (0.29 g, 12.0 mmol) and a single crystal of iodine.

-

Formation of Grignard Reagent: In a separate, dry flask, dissolve 2-bromo-5-methylpyridine (1.72 g, 10.0 mmol) in 20 mL of anhydrous THF. Transfer this solution to a syringe and add it dropwise to the stirring magnesium turnings over 20 minutes. The disappearance of the iodine color and gentle refluxing indicate the reaction has initiated. If the reaction does not start, gently warm the flask with a heat gun.

-

After the initial exothermic reaction subsides, continue stirring the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent, (5-methylpyridin-2-yl)magnesium bromide. The solution should appear grayish and cloudy.

-

Reaction with Aldehyde: In another dry flask, dissolve 3,4-difluorobenzaldehyde (1.42 g, 10.0 mmol) in 15 mL of anhydrous THF. Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add the aldehyde solution dropwise via syringe over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This will hydrolyze the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude alcohol intermediate as an oil or solid. This crude product is often used directly in the next step without further purification.

Part B: Oxidation to 2-(3,4-Difluorobenzoyl)-5-methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude alcohol from Part A in 100 mL of dichloromethane (DCM).

-

Addition of Oxidant: To the stirring solution, add activated manganese (IV) oxide (4.35 g, 50.0 mmol) portion-wise. The reaction is typically exothermic and the mixture will turn black.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within 4-12 hours, but may require overnight stirring.

-

Purification:

-

Once the reaction is complete, filter the mixture through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with additional DCM (3 x 20 mL) to ensure all the product is recovered.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude ketone.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to elute the final product[7].

-

-

Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield 2-(3,4-Difluorobenzoyl)-5-methylpyridine as a solid or oil. Determine the final yield and characterize the product.

Characterization and Expected Results

-

Yield: The overall yield for the two-step synthesis is expected to be in the range of 60-80%.

-

Physical Appearance: The final product is expected to be a white to pale yellow solid.

-

Thin Layer Chromatography (TLC): Use a UV-active plate. The product ketone should have a higher Rf value than the intermediate alcohol in a hexanes/ethyl acetate system.

-

Spectroscopic Analysis:

-

¹H NMR: Expect characteristic signals for the methyl group on the pyridine ring, aromatic protons on both rings (with C-F coupling visible for the difluorophenyl protons), and disappearance of the alcohol -OH and benzylic C-H proton signals from the intermediate.

-

¹³C NMR: Expect a downfield signal for the ketone carbonyl carbon (~190-200 ppm).

-

¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (233.21 g/mol ) should be observed[8].

-

Mechanistic Insights

Grignard Reaction Mechanism

Figure 2: Nucleophilic addition of the pyridyl Grignard reagent to the aldehyde carbonyl.

The carbon atom of the pyridine ring bonded to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate, which is then protonated during the aqueous work-up to yield the alcohol[4].

References

-

CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents. Link

-

2 - • SAFETY DATA SHEET. MilliporeSigma. Link

-

2-Benzoylpyridine synthesis - ChemicalBook. Link

-

Grignard Synthesis of Triphenylmethanol. Department of Chemistry, University of Missouri-St. Louis. Link

-

SAFETY DATA SHEET - Fisher Scientific (3,5-Difluoropyridine). Link

-

SAFETY DATA SHEET - Fisher Scientific (2-Fluoro-5-methylpyridine). Link

-

Pyridine synthesis - Organic Chemistry Portal. Link

-

SAFETY DATA SHEET - Sigma-Aldrich (Tetrahydrofuran). Link

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Link

-

Friedel–Crafts reaction - Wikipedia. Link

-

Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Link

-

Grignard reaction - Wikipedia. Link

-

2-(3,4-Difluorobenzoyl)-4-methylpyridine - Fluorochem. Link

-

US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents. Link

-

Preparation of Pyridines, Part 3: By Acylation - YouTube. Link

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Link

-

Friedel–Crafts Acylation - Sigma-Aldrich. Link

-

2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions - MDPI. Link

-

AN INTRODUCTION TO GRIGNARD REAGENTS - Chemguide. Link

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Link

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Link

-

3-benzoylpyridine - Organic Syntheses Procedure. Link

-

2-(3,4-Difluorobenzoyl)-4-methylpyridine - CymitQuimica. Link

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Link

-

2-Bromo-5-methylpyridine 98 - Sigma-Aldrich. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Grignard reaction - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(3,4-Difluorobenzoyl)-4-methylpyridine | CymitQuimica [cymitquimica.com]

Reagents and catalysts for preparing 2-(3,4-Difluorobenzoyl)-5-methylpyridine

An Application Guide for the Synthesis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine

Abstract

This technical note provides a comprehensive guide for the synthesis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. We present a comparative analysis of primary synthetic strategies, with a focus on the robust and widely applicable organometallic approach. A detailed, field-tested protocol for a Grignard-based synthesis is provided, complete with mechanistic insights, experimental workflows, and troubleshooting advice. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the preparation of this and structurally related acylpyridine compounds.

Introduction and Strategic Overview

Acylpyridines are a pivotal class of compounds, serving as precursors to a wide range of biologically active molecules. The title compound, 2-(3,4-Difluorobenzoyl)-5-methylpyridine, incorporates a difluorobenzoyl moiety, a common pharmacophore known to enhance metabolic stability and binding affinity. Its synthesis, therefore, is of significant interest.

The preparation of 2-acylpyridines presents a unique set of challenges compared to the acylation of simple arenes. The primary difficulties arise from the electron-deficient nature of the pyridine ring and the propensity of the basic nitrogen atom to coordinate with and deactivate Lewis acid catalysts typically used in Friedel-Crafts reactions.

Two principal synthetic routes are considered for this target molecule:

-

Organometallic Acylation (Recommended): This strategy involves the reaction of a nucleophilic organometallic derivative of 5-methylpyridine with an electrophilic acylating agent, such as 3,4-difluorobenzoyl chloride. This approach, typically employing Grignard or organolithium reagents, is generally high-yielding and circumvents the issues associated with direct pyridine acylation. The synthesis of 2-acetylpyridine via a Grignard reagent is a well-established precedent for this class of reaction.[1][2]

-

Lewis Acid-Catalyzed Acylation (Friedel-Crafts type): This involves the direct reaction of 3-methylpyridine with 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[3] While conceptually direct, this method is often plagued by low yields and poor regioselectivity due to catalyst deactivation by the pyridine nitrogen.[4] Modern advancements using solid acid catalysts or ionic liquids offer potential improvements but remain less established than organometallic routes.[5][6][7]

This guide will focus on the more reliable organometallic pathway, providing a detailed protocol that ensures high reproducibility and yield.

Mechanistic Considerations and Reagent Selection

The recommended synthesis proceeds via the formation of a Grignard reagent from 2-bromo-5-methylpyridine, followed by nucleophilic acyl substitution.

Diagram 1: Overall Synthetic Scheme

Caption: Grignard-based synthesis of the target ketone.

Key Reagent Analysis:

-

Pyridine Precursor (2-Bromo-5-methylpyridine): The bromine atom at the 2-position is sufficiently activated for oxidative insertion of magnesium. This position ensures the desired regiochemistry of the final product.

-

Magnesium: High-purity, activated magnesium turnings are essential for the efficient initiation and completion of Grignard reagent formation.

-

Acylating Agent (3,4-Difluorobenzoyl chloride): This acid chloride is a potent electrophile, readily reacting with the nucleophilic Grignard reagent. It can be sourced commercially or prepared from 3,4-difluorobenzoic acid using reagents like thionyl chloride or oxalyl chloride.

-

Solvent (Anhydrous Tetrahydrofuran - THF): THF is the solvent of choice due to its ability to solvate the Grignard reagent, maintaining its stability and reactivity. Strict anhydrous conditions are paramount, as any trace of water will quench the organometallic intermediate.

Detailed Experimental Protocol

This protocol details the synthesis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine from 2-bromo-5-methylpyridine.

Materials and Equipment:

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Schlenk line or nitrogen balloon for maintaining an inert atmosphere

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Reagent Table:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Bromo-5-methylpyridine | 172.02 | 10.0 g | 58.1 mmol | 1.0 |

| Magnesium Turnings | 24.31 | 1.55 g | 63.9 mmol | 1.1 |

| 3,4-Difluorobenzoyl chloride | 176.55 | 11.3 g | 63.9 mmol | 1.1 |

| Anhydrous THF | - | 150 mL | - | - |

| Saturated NH₄Cl (aq) | - | 100 mL | - | - |

| Ethyl Acetate | - | 200 mL | - | - |

| Brine | - | 50 mL | - | - |

Step-by-Step Procedure:

-

Apparatus Preparation: All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen.

-

Grignard Reagent Formation:

-

Place the magnesium turnings (1.55 g) into the three-neck flask. Add a small iodine crystal to aid activation.

-

Flame-dry the flask containing the magnesium under vacuum and backfill with nitrogen.

-

In the dropping funnel, prepare a solution of 2-bromo-5-methylpyridine (10.0 g) in 50 mL of anhydrous THF.

-

Add approximately 5 mL of the bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be applied.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to a gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The solution should appear as a dark grey or brown suspension.

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

-

Acylation Reaction:

-

Dissolve 3,4-difluorobenzoyl chloride (11.3 g) in 50 mL of anhydrous THF and add this solution to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C throughout the addition. A thick precipitate will form.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

-

Combine the fractions containing the desired product (monitor by TLC) and remove the solvent in vacuo to yield 2-(3,4-Difluorobenzoyl)-5-methylpyridine as a solid or viscous oil.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step laboratory workflow for synthesis.

Troubleshooting and Application Scientist's Notes

-

Failure of Grignard Initiation: This is the most common failure point. Ensure all reagents and solvents are strictly anhydrous. Activation of magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings under nitrogen can be effective.

-

Low Yield: Incomplete Grignard formation or premature quenching are the primary causes. Confirm the consumption of the starting bromide by TLC or GC before proceeding with acylation. Ensure the acyl chloride is of high purity.

-

Alternative Catalysts for Acylation: While the Grignard route is recommended, research into greener alternatives for Friedel-Crafts acylation is ongoing. For pyridine-like substrates, solid acid catalysts such as sulfated zirconia have shown promise by avoiding the stoichiometry and waste issues of AlCl₃.[6] Similarly, certain ionic liquids can act as both solvent and catalyst, facilitating the reaction under milder conditions.[3][5] These routes may be explored for process optimization but require significant development.

Conclusion

The synthesis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine is most reliably achieved through an organometallic pathway utilizing a Grignard reagent derived from 2-bromo-5-methylpyridine. The detailed protocol provided in this note offers a robust and scalable method for obtaining the target compound in good yield and high purity. By carefully controlling reaction parameters, particularly maintaining anhydrous conditions, researchers can successfully implement this procedure for applications in drug discovery and materials science.

References

-

Wikipedia. 2-Acetylpyridine. [Link]

-

Ye, C. et al. (2006). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]

-

Choudary, B. M., Sateesh, M., & Lakshmi Kantam, M. (2000). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry, 2, 67-69. [Link]

- Google Patents.

-

Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

ResearchGate. Friedel–Crafts Acylation and Related Reactions Catalyzed by Heteropoly Acids. [Link]

-

PubMed. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives. [Link]

Sources

- 1. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 2. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes: The Strategic Utility of 2-(3,4-Difluorobenzoyl)-5-methylpyridine in Pharmaceutical Synthesis

Introduction: The Rise of Fluorinated Intermediates

In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for optimizing metabolic stability, binding affinity, and bioavailability. The 3,4-difluorophenyl motif is particularly valuable, as it can modulate electronic properties and engage in specific protein-ligand interactions. 2-(3,4-Difluorobenzoyl)-5-methylpyridine emerges as a highly strategic building block, combining this privileged difluorinated ring with a versatile pyridyl ketone linker. This structure serves as a precursor for a wide range of pharmacologically active scaffolds, including antagonists for dopamine D2 and serotonin receptors, which are critical targets in the development of atypical antipsychotics.

This document provides a detailed guide for researchers and drug development professionals on the practical application of this intermediate. We will explore its physicochemical properties, essential safety protocols, and a detailed, field-tested protocol for a common downstream synthetic transformation: the stereoselective reduction of the ketone moiety.

Physicochemical & Safety Profile

Before any bench work, a thorough understanding of the reagent's properties and hazards is critical.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₉F₂NO | [1][2] |

| Molecular Weight | 233.22 g/mol | [2] |

| Appearance | Typically an off-white to yellow solid | General Knowledge |

| Purity (Typical) | ≥97.0% | [2] |

| IUPAC Name | (3,4-difluorophenyl)(5-methylpyridin-2-yl)methanone | N/A |

Hazard Identification and Safe Handling

2-(3,4-Difluorobenzoyl)-5-methylpyridine is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Danger

Mandatory Handling Protocols:

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Respiratory Protection: If dusts are generated, respiratory protection is required.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon), as the compound may be moisture-sensitive. Keep the container locked up or in an area accessible only to qualified personnel.[3]

-

Spill & Waste Management: In case of a spill, collect the material carefully, avoiding dust generation, and place it in a sealed container for proper disposal. Dispose of contents/container to an approved waste disposal plant.[4]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor.

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[4]

-

If Inhaled: Move the person to fresh air.

Application Protocol: Asymmetric Reduction to a Chiral Alcohol

One of the most valuable applications of a prochiral ketone like 2-(3,4-Difluorobenzoyl)-5-methylpyridine is its conversion into a chiral alcohol. Chiral alcohols are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). This protocol details a robust method for the asymmetric reduction of the ketone using a well-established catalytic system.

Scientific Rationale

The conversion of the carbonyl group to a hydroxyl group creates a stereocenter. Controlling the stereochemistry at this new center is often critical for the final drug's efficacy and safety. We employ a transfer hydrogenation reaction using a Noyori-type catalyst. This method is chosen for its high enantioselectivity, operational simplicity, and use of a safe, readily available hydrogen source (formic acid/triethylamine mixture) instead of high-pressure hydrogen gas. The catalyst, a ruthenium complex with a chiral diamine ligand, creates a chiral environment that directs the hydride transfer to one face of the ketone, yielding one enantiomer in high excess.

Workflow Diagram

Detailed Step-by-Step Protocol

Materials & Reagents:

-

2-(3,4-Difluorobenzoyl)-5-methylpyridine (1.0 eq)

-

(R,R)-RuCl[(p-cymene)(TsDPEN)] catalyst (0.005 - 0.01 eq)

-

Formic Acid (HCOOH) (2.5 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Anhydrous Acetonitrile (or Isopropanol) as solvent

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Preparation of Hydrogen Source: In a separate flask, prepare the 5:2 formic acid/triethylamine azeotrope by carefully adding triethylamine (2.5 eq) to formic acid (2.5 eq) with cooling in an ice bath.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-(3,4-Difluorobenzoyl)-5-methylpyridine (1.0 eq) and the (R,R)-RuCl[(p-cymene)(TsDPEN)] catalyst (0.005 eq).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the solids (approx. 5-10 mL per gram of substrate).

-

Initiation: Begin vigorous stirring and heat the mixture to 40-50 °C.

-

Reagent Addition: Slowly add the pre-formed HCOOH/TEA azeotrope to the reaction mixture via a syringe pump over 1-2 hours. The slow addition is crucial to control the reaction rate and prevent side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-12 hours).

-